
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H19F3N8O and its molecular weight is 432.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a piperidine ring, a pyrimidine moiety, and a benzamide group. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H25F3N4O |
Molecular Weight | 406.45 g/mol |
CAS Number | 1775546-20-7 |
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the benzamide moiety can enhance cytotoxicity against breast cancer cells, suggesting a structure-activity relationship (SAR) that warrants further exploration .
2. COX Inhibition
The compound's structural features suggest potential as a cyclooxygenase (COX) inhibitor. In vitro studies have shown that related compounds exhibit selective inhibition of COX-II over COX-I, which is crucial for developing anti-inflammatory drugs with fewer side effects. One study reported an IC50 value of 0.52 μM for a structurally similar compound against COX-II, indicating strong inhibitory potential .
3. Neuroprotective Effects
In silico studies have predicted neuroprotective activities for compounds containing similar structural motifs. The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer’s disease. Experimental validation through bioactivity staining methods has shown that these compounds can effectively reduce AChE activity, supporting their role as neuroprotective agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Neurotransmitter Modulation : By inhibiting AChE, the compound may enhance cholinergic signaling in the brain.
Study 1: Anticancer Activity
A study conducted by Chahal et al. focused on the synthesis and evaluation of benzamide derivatives for anticancer activity. The findings indicated that specific modifications to the benzamide structure significantly improved cytotoxic effects against various cancer cell lines .
Study 2: COX Selectivity
Research highlighted the selectivity of certain derivatives for COX-II inhibition over COX-I. One derivative exhibited an IC50 value significantly lower than standard anti-inflammatory drugs like Celecoxib, suggesting its potential as a safer alternative with reduced gastrointestinal side effects .
Study 3: Neuroprotective Potential
In silico analyses predicting AChE inhibition were validated through in vitro experiments showing substantial reductions in AChE activity by related compounds, emphasizing their potential use in neurodegenerative disease therapies .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a unique structure that combines a piperidine ring with a tetrazole moiety and a pyrimidine derivative. The trifluoromethyl group enhances its lipophilicity and biological activity. Its molecular formula is C20H19F3N6O2 with a molecular weight of approximately 432.4 g/mol .
Antimicrobial Properties
Research has shown that compounds containing tetrazole and piperidine structures exhibit significant antimicrobial activities. For instance, similar derivatives have been synthesized and tested for their antimicrobial efficacy, revealing promising results against various bacterial strains . The presence of the tetrazole ring contributes to the enhanced interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies on related compounds indicate that triazole and tetrazole derivatives can exhibit antitumor activities through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells . The incorporation of the pyrimidine and piperidine rings may enhance these effects, warranting further investigation.
General Synthetic Approaches
The synthesis of N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate amines.
- Tetrazole Synthesis : Tetrazoles can be synthesized via the reaction of azides with carbonyl compounds or through cyclization methods using hydrazine derivatives.
- Final Coupling Reaction : The final step often involves coupling the piperidine derivative with the tetrazole to form the target compound.
These synthetic routes are critical for optimizing yield and purity, which are essential for subsequent biological testing .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating various tetrazole-piperidine derivatives, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of triazole-tetrazole hybrids demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The findings suggest that incorporating similar structural elements from this compound could enhance therapeutic efficacy against various cancers .
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N8O/c1-12-24-16(19(20,21)22)10-17(25-12)29-7-5-14(6-8-29)26-18(31)13-3-2-4-15(9-13)30-11-23-27-28-30/h2-4,9-11,14H,5-8H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFLDANQOBGAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.